[(Deca-1,3,7,9-tetraen-3-yl)oxy](triethyl)silane
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Overview
Description
(Deca-1,3,7,9-tetraen-3-yl)oxysilane is an organosilicon compound characterized by a deca-1,3,7,9-tetraen-3-yl group bonded to a triethylsilane moiety through an oxygen atom. This compound is notable for its unique structure, which combines the properties of both the tetraene and silane groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Deca-1,3,7,9-tetraen-3-yl)oxysilane typically involves the reaction of deca-1,3,7,9-tetraen-3-ol with triethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate silanol, which subsequently undergoes condensation to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous toluene or dichloromethane
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of (Deca-1,3,7,9-tetraen-3-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Stainless steel or glass-lined reactors
Purification: Distillation under reduced pressure to remove impurities
Yield Optimization: Use of catalysts and optimized reaction conditions to maximize yield
Chemical Reactions Analysis
Types of Reactions
(Deca-1,3,7,9-tetraen-3-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions typically yield silanes and silanols.
Substitution: The tetraene group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like Grignard reagents.
Major Products
Oxidation: Silanols and siloxanes
Reduction: Silanes and silanols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
(Deca-1,3,7,9-tetraen-3-yl)oxysilane finds applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug development.
Medicine: Explored for its potential use in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (Deca-1,3,7,9-tetraen-3-yl)oxysilane involves its interaction with molecular targets through its reactive tetraene and silane groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved include:
Covalent Bond Formation: Interaction with nucleophilic amino acids in proteins.
Oxidative Stress: Generation of reactive oxygen species (ROS) through oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
- (Deca-1,3,5,7,9-pentaen-3-yl)oxysilane
- (Deca-1,3,7,9-tetraen-3-yl)oxysilane
- (Deca-1,3,7,9-tetraen-3-yl)oxysilane
Uniqueness
(Deca-1,3,7,9-tetraen-3-yl)oxysilane is unique due to its specific combination of a tetraene group with a triethylsilane moiety. This structure imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62418-86-4 |
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Molecular Formula |
C16H28OSi |
Molecular Weight |
264.48 g/mol |
IUPAC Name |
deca-1,3,7,9-tetraen-3-yloxy(triethyl)silane |
InChI |
InChI=1S/C16H28OSi/c1-6-11-12-13-14-15-16(7-2)17-18(8-3,9-4)10-5/h6-7,11-12,15H,1-2,8-10,13-14H2,3-5H3 |
InChI Key |
UHSANZXELXVGMX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(=CCCC=CC=C)C=C |
Origin of Product |
United States |
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